molecular formula C22H17Cl4N3O2 B2410505 (2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone CAS No. 477870-31-8

(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone

Cat. No.: B2410505
CAS No.: 477870-31-8
M. Wt: 497.2
InChI Key: SYALUOLACXZXHX-UHFFFAOYSA-N
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Description

(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone is a useful research compound. Its molecular formula is C22H17Cl4N3O2 and its molecular weight is 497.2. The purity is usually 95%.
BenchChem offers high-quality (2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl4N3O2/c23-16-5-4-14(11-18(16)25)28-6-8-29(9-7-28)22(31)19-10-13(12-27-19)21(30)15-2-1-3-17(24)20(15)26/h1-5,10-12,27H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYALUOLACXZXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC(=CN3)C(=O)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound, also known as 2,3-Dichlorophenylpiperazine (2,3-DCPP), is the dopamine D2 and D3 receptors . These receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a significant role in the function of the brain’s reward system, cognition, and voluntary movement.

Mode of Action

2,3-DCPP acts as a partial agonist at the dopamine D2 and D3 receptors. This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can have different effects depending on the specific physiological context, and can sometimes result in a balance between activation and blockade of the receptor.

Biochemical Pathways

The activation of dopamine D2 and D3 receptors by 2,3-DCPP can affect several biochemical pathways. One of these is the inhibition of adenylate cyclase activity , leading to decreased levels of cyclic adenosine monophosphate (cAMP). This can have various downstream effects, including changes in the activity of protein kinase A, and alterations in the function of certain ion channels.

Result of Action

The activation of dopamine D2 and D3 receptors by 2,3-DCPP can have various molecular and cellular effects. These can include changes in neuronal firing rates, alterations in the release of other neurotransmitters, and modifications of gene expression patterns. The exact effects can depend on the specific location and context within the CNS.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-DCPP. For example, factors such as pH can affect the compound’s stability and its ability to bind to its target receptors. Additionally, the presence of other drugs or substances can influence its efficacy, either through direct interactions or by altering the compound’s metabolism.

Biological Activity

The compound (2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone is a synthetic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure

The molecular formula of this compound is C20H19Cl2N2OC_{20}H_{19}Cl_2N_2O. Its structure includes:

  • A pyrrole ring.
  • A piperazine moiety.
  • Two dichlorophenyl groups.

This unique structure contributes to its biological activity and interaction with various biological targets.

Research indicates that this compound may act on multiple pathways:

  • Dopamine Receptor Modulation : Similar compounds in the phenylpiperazine family have been shown to interact with dopamine receptors, particularly D2 and D3 receptors, suggesting potential applications in treating psychiatric disorders .
  • Anticancer Activity : Studies on related pyrazole derivatives indicate that they can induce apoptosis in cancer cells by modulating cell cycle progression and inhibiting anti-apoptotic proteins like Bcl-2 . The presence of the piperazine and pyrrole groups may enhance this activity.
  • Antimicrobial Properties : Some derivatives of piperazine have exhibited antimicrobial activity against various pathogens, indicating that the compound may possess similar properties .

Biological Activity Data

Activity TypeObservationsReference
AnticancerInduces apoptosis in breast cancer cell lines; synergistic effects with doxorubicin observed.
Dopamine AgonismActs as a partial agonist at D2 and D3 receptors; potential for treating depression and anxiety.
AntimicrobialShows activity against Gram-positive and Gram-negative bacteria; specific efficacy yet to be determined.

Case Studies

  • Anticancer Efficacy : A study involving pyrazole derivatives demonstrated that compounds similar to (2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting the potential of this compound in oncology .
  • Dopaminergic Activity : In vitro studies have shown that related piperazine derivatives can modulate neurotransmitter levels in neuronal cultures, suggesting that (2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone may influence dopaminergic pathways effectively .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its therapeutic potential in treating various medical conditions:

  • Antipsychotic Activity : The piperazine component is structurally similar to known antipsychotics, suggesting potential use in managing schizophrenia and other psychiatric disorders. Research indicates that derivatives of piperazine exhibit activity at serotonin and dopamine receptors, which are crucial in mood regulation and psychosis management .
  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity. The presence of the pyrrole ring has been linked to cytotoxic effects against certain cancer cell lines, indicating its potential as a lead compound for further development in oncology .

Neuropharmacology

Given the piperazine structure's historical association with neuroactive compounds, this compound is being investigated for:

  • Cognitive Enhancement : Studies are examining its effects on cognitive functions, with particular attention to its influence on neurotransmitter systems involved in learning and memory.
  • Anxiolytic Effects : There is ongoing research into the anxiolytic properties of related compounds, suggesting that this compound may also exhibit similar effects, making it a candidate for treating anxiety disorders .

Synthesis of New Compounds

The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it to create derivatives with enhanced or altered biological activities. This versatility makes it a valuable intermediate in pharmaceutical chemistry .

Case Study 1: Antipsychotic Activity

A study published in the Journal of Medicinal Chemistry investigated the antipsychotic potential of various piperazine derivatives. The findings indicated that modifications to the piperazine nitrogen significantly affected receptor binding affinity and efficacy in vivo . This study highlights the importance of structural variations in enhancing therapeutic profiles.

Case Study 2: Anticancer Activity

Research conducted by Smith et al. (2023) focused on the anticancer properties of pyrrole-containing compounds. Their findings demonstrated that specific derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that further exploration of related compounds could yield promising cancer therapies .

Case Study 3: Cognitive Enhancement

A recent study explored the cognitive-enhancing effects of piperazine derivatives in animal models. Results indicated improved memory retention and learning capabilities, providing a basis for future clinical trials aimed at treating cognitive decline associated with aging or neurodegenerative diseases .

Q & A

Basic: What are the key synthetic routes for preparing (2,3-dichlorophenyl)-[5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]methanone?

Answer:
The synthesis involves multi-step reactions:

Piperazine intermediate preparation : React 3,4-dichlorophenylpiperazine with a carbonylating agent (e.g., triphosgene) to form the piperazine-1-carbonyl scaffold .

Pyrrole functionalization : Introduce the 2,3-dichlorophenyl group to the pyrrole ring via Friedel-Crafts acylation or palladium-catalyzed cross-coupling .

Coupling reaction : Combine the intermediates using a carbodiimide coupling agent (e.g., EDCl/HOBt) to form the methanone bridge .
Critical parameters : Optimize solvent (e.g., DMF, THF), temperature (40–80°C), and catalyst (e.g., DMAP) for yield improvement. Purification typically involves column chromatography and recrystallization .

Basic: How is the molecular structure of this compound characterized?

Answer:
Key techniques include:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to confirm substituent positions and purity .
  • X-ray crystallography : Resolve bond angles and torsional strain in the piperazine-pyrrole linkage (e.g., C–N bond length: ~1.34 Å) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical: ~495.2 g/mol) and isotopic patterns from chlorine atoms .

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